Defined Stereocenter Count: (R)-Enantiomer vs. Racemic Mixture
The (R)-enantiomer (CAS 124679-15-8) possesses one defined atom stereocenter at the oxirane C2 position [1]. In contrast, the racemic mixture (CAS 585-45-5) has zero defined atom stereocenters and zero undefined atom stereocenters, producing a non-stereoselective 1:1 mixture of (R)- and (S)-enantiomers [2]. This difference is structural and absolute: any nucleophilic ring-opening of the racemate yields racemic products requiring subsequent resolution, whereas the (R)-enantiomer directly affords enantiomerically enriched products with retention or inversion at the stereocenter depending on reaction conditions [3].
| Evidence Dimension | Defined atom stereocenter count |
|---|---|
| Target Compound Data | 1 defined atom stereocenter (R-configuration at C2 of oxirane ring) |
| Comparator Or Baseline | Racemic 2-((3-(trifluoromethyl)phenoxy)methyl)oxirane (CAS 585-45-5): 0 defined atom stereocenters |
| Quantified Difference | 1 vs. 0 defined stereocenters; enantiomeric composition: 100% (R) vs. 50:50 (R:S) |
| Conditions | Structural descriptor from PubChem computed properties; confirmed by InChI stereochemical layer: /t9-/m0/s1 for (R)-enantiomer vs. no stereochemical descriptor for racemate |
Why This Matters
Procurement of the defined (R)-enantiomer eliminates the need for chiral chromatographic resolution or asymmetric catalysis steps that would otherwise be required when using the racemate, directly affecting synthetic step count and cost in enantioselective pharmaceutical intermediate production.
- [1] PubChem. (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane. CID 40552073. Computed Properties: Defined Atom Stereocenter Count = 1. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] Kuujia. Compound property comparison: 124679-15-8 vs. 585-45-5. Defined Atom Stereocenter Count. Accessed 2026. View Source
- [3] Kuujia. Cas no 124679-15-8: The (R)-configuration provides enantioselectivity, making it valuable for asymmetric synthesis applications. Accessed 2026. View Source
